molecular formula C23H24N2O4 B2590371 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate CAS No. 878129-51-2

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate

Cat. No.: B2590371
CAS No.: 878129-51-2
M. Wt: 392.455
InChI Key: MEFNEFDYFFMXQJ-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a benzoyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-cyano-3-methylbutan-2-amine with an appropriate ester or acid chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(4-methylbenzoyl)benzoic acid or its derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing batch reactors where the reactants are mixed and allowed to react over a period, followed by purification steps.

    Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and methyl groups, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions.

    Substitution: The benzoyl group can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

    Oxidized Derivatives: Products with hydroxyl or carboxyl groups.

    Reduced Derivatives: Amino derivatives.

    Substituted Derivatives: Compounds with various functional groups replacing the benzoyl group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and benzoyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate
  • N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Uniqueness

  • Structural Features : The presence of both a cyano group and a benzoyl group in [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate provides unique reactivity and binding properties.
  • Applications : Its versatility in various fields, from drug development to material science, sets it apart from similar compounds.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15(2)23(4,14-24)25-20(26)13-29-22(28)19-8-6-5-7-18(19)21(27)17-11-9-16(3)10-12-17/h5-12,15H,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNEFDYFFMXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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